tert-Butyl mercaptan

概述

描述

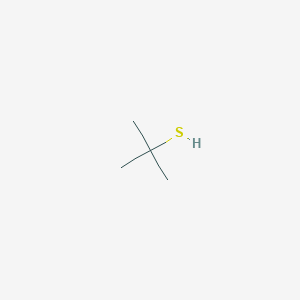

tert-Butyl mercaptan (TBM; CAS 75-66-1), also known as 2-methyl-2-propanethiol, is an organosulfur compound with the molecular formula C₄H₁₀S. It is a colorless liquid characterized by a strong, repulsive odor, often described as "fruity" or "berry-like" at low concentrations . TBM is primarily used as a key odorant in natural gas due to its exceptionally low odor threshold (1 ppb), enabling early leak detection and preventing explosive hazards . Additionally, it serves as a chemical intermediate in synthesizing agrichemicals and other industrial products .

准备方法

Historical Synthesis via Zinc Sulfide and tert-Butyl Chloride

The earliest preparation of tert-butyl mercaptan was reported by Leonard Dobbin in 1890, involving the reaction of zinc sulfide (ZnS) with tert-butyl chloride ((CH₃)₃CCl) . This method proceeds via a nucleophilic substitution mechanism, where the sulfide ion (S²⁻) displaces the chloride ion in tert-butyl chloride. The reaction can be summarized as:

Reaction Conditions and Limitations

-

Temperature : The reaction typically requires elevated temperatures (80–100°C) to overcome kinetic barriers.

-

Yield : Early reports indicate moderate yields (~50–60%) due to competing side reactions, such as elimination pathways forming isobutylene .

-

Scalability : This method is primarily of historical interest, as it suffers from inefficient reagent utilization and challenges in separating zinc chloride byproducts.

Despite its limitations, Dobbin’s work established the foundational chemistry for subsequent advancements in thiol synthesis.

Grignard Reagent-Based Synthesis

A more efficient laboratory-scale method involves the use of tert-butylmagnesium chloride (t-BuMgCl), a Grignard reagent, reacted with elemental sulfur . The process occurs in two stages:

-

Formation of Lithium Thiolate :

The intermediate thiolate is hydrolyzed to yield this compound:

Key Parameters

-

Solvent : Hexamethylphosphoramide (HMPA) or tetrahydrofuran (THF) is used to stabilize the Grignard reagent.

-

Temperature : Reactions are conducted at 0–25°C to prevent thermal decomposition of intermediates.

-

Yield : This method achieves higher yields (75–85%) compared to the zinc sulfide route .

Industrial Limitations

While effective for small-scale synthesis, the Grignard method is impractical for industrial production due to the moisture sensitivity of reagents, high solvent costs, and challenges in handling reactive magnesium byproducts.

Industrial Catalytic Process: Isobutylene and Hydrogen Sulfide

The most economically viable method for large-scale this compound production involves the acid-catalyzed addition of hydrogen sulfide (H₂S) to isobutylene ((CH₃)₂C=CH₂) . The reaction follows Markovnikov’s rule, with the thiol group attaching to the more substituted carbon:

Catalytic System and Process Design

-

Catalyst : Silica-alumina (SiO₂-Al₂O₃) clays or zeolites are employed for their high surface acidity and thermal stability .

-

Temperature : Optimized at 70–90°C to balance reaction rate and catalyst longevity .

-

Pressure : Near-atmospheric pressure (1–2 bar) minimizes energy costs.

-

Yield : Industrial processes report conversions exceeding 90%, with selectivity >95% for this compound .

Process Flow

-

Preheating : Isobutylene and H₂S gases are mixed and preheated to 70°C.

-

Reactor Design : Fixed-bed reactors ensure continuous contact between reactants and catalyst.

-

Product Recovery : Unreacted gases are recycled, while liquid this compound is condensed and purified via distillation .

Comparative Analysis of Preparation Methods

| Parameter | Zinc Sulfide Method | Grignard Method | Industrial Catalytic Method |

|---|---|---|---|

| Reactants | ZnS, tert-butyl chloride | t-BuMgCl, S | Isobutylene, H₂S |

| Catalyst | None | None | SiO₂-Al₂O₃ |

| Temperature (°C) | 80–100 | 0–25 | 70–90 |

| Yield (%) | 50–60 | 75–85 | >90 |

| Scalability | Low | Moderate | High |

Mechanistic Insights and Side Reactions

Competing Pathways in the Catalytic Process

While the industrial method is highly selective, minor side products such as di-tert-butyl sulfide ((CH₃)₃C)₂S can form via oxidative coupling:

This disulfide byproduct is minimized by controlling H₂S stoichiometry and reaction residence time .

化学反应分析

Types of Reactions: 2-Methyl-2-propanethiol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form disulfides or sulfonic acids.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

Substitution: Reagents such as alkyl halides and acyl chlorides are often used in substitution reactions.

Major Products Formed:

Oxidation: Disulfides and sulfonic acids.

Substitution: Various alkyl and acyl derivatives.

科学研究应用

Industrial Applications

1.1 Odorant for Natural Gas

One of the primary uses of tert-butyl mercaptan is as an odorant in natural gas. Natural gas is inherently odorless, making it difficult to detect leaks. TBM is added at concentrations typically below 30 ppm to impart a strong odor, allowing for the early detection of gas leaks before they reach explosive levels .

1.2 Chemical Intermediate

TBM serves as a chemical intermediate in the synthesis of various compounds, including:

- Agricultural Chemicals : It is utilized in the production of pesticides and herbicides.

- Polymer Chemistry : TBM is used in the synthesis of chain-transfer agents for reversible addition-fragmentation chain-transfer (RAFT) polymerization processes involving vinylidene chloride and methyl acrylate .

Environmental Applications

2.1 Remediation of Contaminated Soil

Recent studies have demonstrated the potential for using TBM in environmental remediation efforts. Specifically, a bimetallic Fenton process has been developed for the degradation of TBM from contaminated soils. This method utilizes iron nanoparticles and hydrogen peroxide to oxidize TBM effectively .

Case Study: Fenton Process for TBM Degradation

- Objective : To evaluate the efficiency of a bimetallic Fenton process in degrading TBM.

- Methodology : Soil contaminated with TBM was treated with a combination of Fe nanoparticles and H2O2.

- Results : The study reported a high removal efficiency (up to 98%) under optimized conditions, highlighting the effectiveness of this method for environmental cleanup .

Food Industry Applications

Although less common, this compound has been noted for its potential use as a flavoring agent due to its strong odor profile. However, its application in food products is limited due to regulatory concerns regarding its safety and sensory impact .

Analytical Applications

4.1 Odorant Characterization

TBM's unique chemical properties have made it a subject of interest in analytical chemistry, particularly in studies focused on odorant characterization within natural gas pipelines. Researchers have developed portable devices equipped with sensors to detect TBM concentrations, facilitating real-time monitoring of gas quality and safety .

Data Table: Summary of Applications

| Application Area | Specific Use | Concentration/Details |

|---|---|---|

| Odorant for Natural Gas | Leak detection | <30 ppm |

| Chemical Intermediate | Synthesis of agrichemicals | Various reactions |

| Polymer Chemistry | Chain-transfer agents for RAFT polymerization | Vinylidene chloride and methyl acrylate |

| Environmental Remediation | Soil treatment via bimetallic Fenton process | Up to 98% removal efficiency |

| Flavoring Agent | Potential use in food products | Limited due to safety concerns |

作用机制

The mechanism by which 2-Methyl-2-propanethiol exerts its effects involves its thiol group, which can form strong bonds with metals and other electrophiles. This property makes it useful in catalysis and as a ligand in coordination chemistry. The thiol group can also undergo redox reactions, playing a crucial role in various biochemical processes .

相似化合物的比较

Key Properties:

- Odor Threshold : 1 ppb (parts per billion)

- Odor Description : Fruity, berry-like at low concentrations; repulsive at higher levels

- Toxicity :

- Environmental Impact : Toxic to aquatic life with chronic effects

- Production : Synthesized via catalytic reaction of isobutylene and hydrogen sulfide

TBM is one of several sulfur-containing compounds used in industrial applications, particularly as odorants. Below is a detailed comparison with structurally or functionally related compounds.

Isopropyl Mercaptan (IPM; CAS 75-33-2)

- Structure : Secondary thiol (CH₃)₂CHSH

- Applications : Natural gas odorant

- Safety: Limited toxicity data available, but similar handling precautions as TBM (flammable, irritant) .

Methyl Mercaptan (CH₃SH; CAS 74-93-1)

- Structure : Simplest thiol (CH₃SH).

- Applications : Pesticide production, natural gas odorant .

- Odor Threshold : 0.25 ppb (lower than TBM) but described as "rotten cabbage" .

- Toxicity : More acutely toxic than TBM; OSHA PEL: 10 ppm (same as TBM) .

- Production: Synthesized from methanol, sulfur, and hydrogen sulfide .

Ethyl Mercaptan (C₂H₅SH; CAS 75-08-1)

- Structure : Primary thiol (CH₃CH₂SH).

- Applications : Gas odorant, chemical synthesis.

- Odor Threshold : 0.5 ppb (GASTEC detection range: 0.5–120 mg/m³) .

- Safety : Requires stringent protective measures (gloves, goggles) similar to TBM .

Methylethyl Sulfide (CH₃SCH₂CH₃; CAS 624-89-5)

- Applications : Blended with TBM (75:25 ratio) in natural gas odorization .

- Odor Threshold : Higher than TBM (exact data unavailable).

- Safety : Less irritating than mercaptans but still flammable.

Tetrahydrothiophene (THT; C₄H₈S)

- Structure : Cyclic sulfide.

- Applications : Alternative odorant in natural gas .

- Odor Threshold : 1–10 ppm (GASTEC detection range), significantly higher than TBM .

- Safety : Lower acute toxicity compared to mercaptans.

Data Tables

Table 1: Odor Threshold and Detection Ranges

生物活性

tert-Butyl mercaptan (TBM), a sulfur-containing organic compound, is primarily used as an odorant in natural gas and as an intermediate in chemical synthesis. This article explores its biological activity, focusing on its toxicological effects, oxidative stress implications, and potential neurotoxic effects.

- Chemical Formula : C₄H₁₀S

- Molecular Weight : 90.19 g/mol

- CAS Number : 75-77-4

Genotoxicity

Research indicates that TBM exhibits low genotoxic potential. In various assays, including the Ames test and mouse lymphoma assay, TBM has shown negative results for mutagenicity, suggesting it does not induce genetic mutations under standard testing conditions .

Reproductive Toxicity

In studies involving oral gavage in rats, no significant reproductive toxicity was observed at doses up to 5000 mg/kg . This suggests that TBM may not pose a significant risk to reproductive health under controlled exposure scenarios.

Oxidative Stress and Neurotoxicity

Recent studies have highlighted the relationship between TBM exposure and oxidative stress. A study focused on gas industry maintenance workers revealed a significant correlation between TBM exposure and decreased acetylcholinesterase (AChE) activity, an enzyme critical for neurotransmission .

Key Findings:

- Oxidative Stress Indices : Workers exposed to TBM exhibited increased levels of reactive oxygen species (ROS) and lipid peroxidation markers compared to unexposed groups.

- AChE Activity : A negative correlation (r = -0.4, P = 0.026) was found between TBM exposure and AChE activity, indicating potential neurotoxic effects .

Occupational Exposure Study

A comprehensive study evaluated oxidative stress indices among gas industry workers exposed to TBM. The results indicated:

- Ferric Reducing Ability : Maintenance workers had lower ferric reducing antioxidant power (FRAP) levels compared to administrative staff (0.44 ± 0.520 µM vs. 0.48 ± 0.048 µM; P < 0.001) .

- Lipid Peroxidation : Increased lipid peroxidation was noted in exposed subjects, suggesting oxidative damage due to TBM exposure.

Environmental Impact

TBM is not expected to bioaccumulate significantly in the environment, with a bioconcentration factor (BCF) of 12 indicating low bioaccumulation potential . Its mobility in soil is moderate, with studies showing that it is dispersed among various environmental compartments including soil and water .

Summary Table of Biological Activity Findings

| Parameter | Observations |

|---|---|

| Genotoxicity | Negative in Ames test and mouse lymphoma assay |

| Reproductive Toxicity | No significant effects at high doses |

| AChE Activity | Decreased with increased TBM exposure |

| Oxidative Stress | Increased ROS and lipid peroxidation |

| Environmental Mobility | Moderate; low bioaccumulation potential |

常见问题

Basic Research Questions

Q. How can researchers optimize the synthesis of tert-butyl mercaptan to ensure reproducibility in academic settings?

- Methodological Answer : Syntheses should be designed with precise control over reaction parameters (e.g., temperature, catalyst loading, and stoichiometry). Detailed experimental protocols, including purification steps (e.g., distillation or chromatography), must be documented to enable replication. For novel derivatives, characterization via NMR, IR, and mass spectrometry is critical to confirm identity and purity .

Q. What analytical techniques are most effective for quantifying this compound in environmental or biological matrices?

- Methodological Answer : Gas chromatography coupled with mass spectrometry (GC-MS) or sulfur-specific detectors (e.g., flame photometric detection) is recommended due to the compound’s volatility and sulfur content. Calibration standards should account for matrix effects, and internal standards (e.g., deuterated analogs) can improve accuracy. Sample preservation at low temperatures minimizes degradation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Use explosion-proof equipment, chemical fume hoods, and personal protective equipment (PPE) such as nitrile gloves and splash goggles. Storage should comply with flammability regulations (e.g., in approved flammable storage cabinets). Spill containment plans must address vapor dispersion risks, and disposal should follow EPA guidelines for sulfur-containing organics .

Advanced Research Questions

Q. How do environmental factors (e.g., pH, UV light) influence the degradation pathways of this compound in aquatic systems?

- Methodological Answer : Controlled photolysis experiments under simulated sunlight can identify primary degradation products. Hydroxyl radical scavengers (e.g., tert-butanol) and pH buffers help isolate specific reaction mechanisms. High-resolution mass spectrometry (HRMS) and quantum chemical calculations (e.g., DFT) can elucidate intermediates and reaction kinetics .

Q. What experimental strategies resolve contradictions in reported toxicity data for this compound across in vitro and in vivo models?

- Methodological Answer : Cross-species comparative studies with standardized exposure protocols (e.g., OECD guidelines) reduce variability. Dose-response modeling and metabolomics profiling can differentiate acute vs. chronic effects. Replication in independent labs using blinded samples minimizes bias .

Q. How can isotopic labeling techniques advance mechanistic studies of this compound’s role in organometallic catalysis?

- Methodological Answer : Synthesize deuterated or -labeled this compound to track sulfur coordination in catalytic cycles. In situ spectroscopy (e.g., XAS or NMR) under inert atmospheres captures transient intermediates. Computational docking studies validate experimental observations of ligand-metal interactions .

Q. What methodologies address challenges in detecting trace-level this compound emissions from industrial processes?

- Methodological Answer : Passive air sampling with thermal desorption tubes coupled with TD-GC-MS enhances sensitivity. Field-deployable sensors (e.g., electrochemical or metal-oxide-based) require calibration against reference methods. Statistical models (e.g., Monte Carlo simulations) assess detection limits under varying humidity and temperature .

Q. Data Analysis & Interpretation

Q. How should researchers statistically analyze conflicting data on this compound’s Henry’s Law constants across temperature gradients?

- Methodological Answer : Apply multivariate regression to account for temperature, salinity, and pressure effects. Meta-analyses of published datasets with outlier detection (e.g., Grubbs’ test) improve reliability. Experimental validation using static headspace methods under controlled conditions reduces measurement variability .

Q. What computational tools are optimal for predicting this compound’s partition coefficients in heterogeneous environmental systems?

- Methodological Answer : Use COSMOtherm or EPI Suite to estimate log and . Molecular dynamics simulations with force fields (e.g., OPLS-AA) model interactions with soil organic matter. Experimental validation via batch sorption studies with characterized soils refines predictions .

Q. Experimental Design & Validation

Q. How can researchers design robust adsorption studies for this compound removal from wastewater?

- Methodological Answer : Compare adsorbents (e.g., activated carbon vs. MOFs) using fixed-bed column experiments. Langmuir and Freundlich isotherm models quantify capacity, while breakthrough curves assess kinetics. Regeneration cycles (e.g., thermal or solvent treatment) evaluate long-term efficacy .

Q. What validation criteria ensure the accuracy of this compound’s reported vapor pressure data?

- Methodological Answer : Use static and dynamic methods (e.g., ebulliometry vs. gas saturation) for cross-validation. Purity verification via chromatography and differential scanning calorimetry (DSC) minimizes impurities’ effects. Uncertainty budgets should include temperature control and instrumental precision .

属性

IUPAC Name |

2-methylpropane-2-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10S/c1-4(2,3)5/h5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMXCDAVJEZZYLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10S, Array | |

| Record name | TERT-BUTYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30059 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-METHYL-2-PROPANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0019 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0026418 | |

| Record name | t-Butyl mercaptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tert-butyl mercaptan is a foul-smelling organosulfur compound which is a colorless, clear liquid at ambient temperatures. It is primarily used as an odorant for natural gas, and it has an odor threshold of less than 0.33 ppb. Non-toxic at the very low concentrations used in natural gas, but the smell can cause nausea at concentrations as low as 2-3 ppm. The pure chemical is highly flammable and may cause skin and eye irritation upon direct exposure., Liquid, Liquid with a strong skunky odor; [Merck Index] Clear colorless liquid with an unpleasant odor; [MSDSonline], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | TERT-BUTYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30059 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propanethiol, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | tert-Butyl mercaptan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5954 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-METHYL-2-PROPANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0019 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

149-153 °F at 760 mmHg (NFPA, 2010), 63.7-64.2 °C, 64 °C | |

| Record name | TERT-BUTYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30059 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | T-BUTYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1611 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-METHYL-2-PROPANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0019 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

less than -20 °F (NFPA, 2010), <-20 °F (<-29 °C) (closed cup), -26 °C c.c. | |

| Record name | TERT-BUTYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30059 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | T-BUTYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1611 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-METHYL-2-PROPANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0019 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Insoluble (NFPA, 2010), Slightly sol in water; very sol in alcohol, ether, liquid hydrogen sulfide, Very soluble in acetone; soluble in carbon tetrachloride | |

| Record name | TERT-BUTYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30059 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | T-BUTYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1611 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.8 (NFPA, 2010) - Less dense than water; will float, 0.79426 at 25 °C/4 °C, Relative density (water = 1): 0.80 | |

| Record name | TERT-BUTYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30059 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | T-BUTYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1611 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-METHYL-2-PROPANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0019 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

3.1 (NFPA, 2010) - Heavier than air; will sink (Relative to Air), 3.1 (Air= 1), Relative vapor density (air = 1): 3.1 | |

| Record name | TERT-BUTYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30059 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | T-BUTYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1611 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-METHYL-2-PROPANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0019 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

142.5 mmHg at 68 °F (ICSC, 2023), 181.0 [mmHg], 181 mm Hg at 25 °C /Extrapolated/, Vapor pressure, kPa at 20 °C: 19.0 | |

| Record name | TERT-BUTYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30059 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | tert-Butyl mercaptan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5954 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | T-BUTYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1611 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-METHYL-2-PROPANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0019 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Mobile liquid, COLORLESS LIQUID | |

CAS No. |

75-66-1, 16528-55-5 | |

| Record name | TERT-BUTYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30059 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | tert-Butyl mercaptan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | t-Butyl mercaptan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC229569 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229569 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanethiol, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | t-Butyl mercaptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylpropane-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.810 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-2-PROPANETHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/489PW92WIV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | T-BUTYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1611 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-METHYL-2-PROPANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0019 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-32 °F (ICSC, 2023), -0.5 °C, Heat of fusion at melting point = 2.0782X10+7 J/kmol, 0 °C | |

| Record name | TERT-BUTYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30059 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | T-BUTYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1611 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-METHYL-2-PROPANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0019 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。